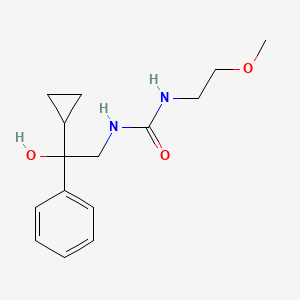

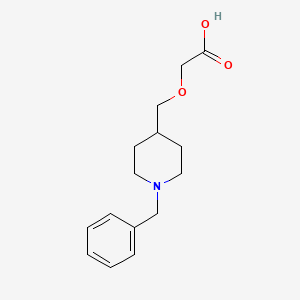

![molecular formula C11H16N6O3S B2698593 5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole CAS No. 920465-64-1](/img/structure/B2698593.png)

5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

The structure of 5-aminotetrazole has been determined several times by X-ray crystallography, both as the anhydrous and monohydrated forms . The structures are very similar, consisting of a planar molecule, including the amino group .Chemical Reactions Analysis

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They have the largest number of nitrogen atoms for any viable heterocycle since pentazoles are extremely explosive even at low temperatures .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Docking Studies

The compound 5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole, along with similar tetrazole derivatives, has been subject to structural analysis through X-ray crystallography. These analyses have revealed detailed insights into the molecular configuration, crystallization patterns, and intermolecular interactions of these compounds. For instance, studies have demonstrated the planarity of the tetrazole rings and detailed the non-conjugation of aryl rings at specific positions, providing foundational knowledge for understanding the chemical behavior and potential applications of these molecules in scientific research (Al-Hourani et al., 2015). Additionally, molecular docking studies have been conducted to evaluate the interaction of such compounds within the active site of enzymes like cyclooxygenase-2, aiming to explore their potential as COX-2 inhibitors. These studies offer crucial insights into the pharmacological potential and enzyme interaction dynamics of tetrazole derivatives, paving the way for further exploration in medicinal chemistry.

Photodynamic Therapy Applications

Research into the derivatives of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole has extended into the field of photodynamic therapy (PDT). Novel compounds, such as zinc phthalocyanine substituted with benzenesulfonamide derivative groups, have shown promising properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. These characteristics are crucial for the efficacy of PDT, a therapeutic approach that relies on light-activated compounds to generate reactive oxygen species for the treatment of various diseases, including cancer. The development and characterization of these compounds underscore the potential of tetrazole derivatives in enhancing the effectiveness of PDT treatments, offering new avenues for cancer therapy and research into photosensitizing agents (Pişkin et al., 2020).

Contributions to Material Science

The synthesis and analysis of tetrazole derivatives also contribute to the field of material science, particularly in the development of novel ligands and coordination complexes. The detailed structural elucidation of these compounds, including their crystal and molecular structures, lays the groundwork for their application in designing new materials with specific optical, electronic, or catalytic properties. For example, the study of the molecular and crystal structures of tetrazole complexes with metals like cadmium(II) offers insights into their potential utility in material science and coordination chemistry. Such research highlights the versatility of tetrazole derivatives in forming structurally diverse and functionally significant complexes that could be harnessed for various technological applications (Askerov et al., 2019).

Eigenschaften

IUPAC Name |

5-[(dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O3S/c1-16(2)21(18,19)12-8-11-13-14-15-17(11)9-4-6-10(20-3)7-5-9/h4-7,12H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYAXEKCCDCBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2698513.png)

![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2698516.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2698518.png)

![2-(4-fluorophenyl)-3-(2-methoxynaphthalen-1-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2698521.png)

![N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2698526.png)

![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2698527.png)

![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2698531.png)

![1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2698532.png)